molecular formula C22H26N4O4S B2900032 4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 952844-29-0

4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide

カタログ番号 B2900032
CAS番号: 952844-29-0
分子量: 442.53
InChIキー: GOLHYHNJJBYEHT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide, also known as BE-43547A, is a synthetic compound that has attracted significant attention in the scientific community due to its potential therapeutic applications.

作用機序

The mechanism of action of 4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide is not fully understood, but studies suggest that it works by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of many oncogenic proteins. Inhibition of HSP90 activity leads to the degradation of these oncogenic proteins, which in turn inhibits the growth and survival of cancer cells.
Biochemical and Physiological Effects
4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide has been shown to have several biochemical and physiological effects. Studies have shown that 4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide inhibits the activity of HSP90 in cancer cells, which leads to the degradation of oncogenic proteins and the inhibition of cancer cell growth. Additionally, 4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In animal studies, 4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide has been shown to inhibit the growth of tumors and increase the survival of mice with cancer.

実験室実験の利点と制限

One of the advantages of 4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide for lab experiments is its potent anti-cancer activity against a variety of cancer cell lines. Additionally, 4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide has been shown to inhibit the growth of tumors in animal studies, which suggests that it may have therapeutic potential for the treatment of cancer. However, one of the limitations of 4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide is its complex synthesis method, which may make it difficult to produce in large quantities.

将来の方向性

There are several future directions for research on 4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide. One area of research is the development of more efficient synthesis methods for 4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide, which would make it more accessible for research and potential therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of 4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide and its potential therapeutic applications. Finally, research is needed to determine the safety and efficacy of 4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide in clinical trials, which would be necessary for its eventual approval as a cancer treatment.

合成法

The synthesis of 4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide involves a multi-step process that starts with the reaction of 2-aminobenzoic acid with p-tolylacetic acid to form 2-(p-tolyl)benzoic acid. This compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-butyl-N-ethylsulfamide to form the sulfonamide intermediate. The final step involves the reaction of the sulfonamide intermediate with 5-(p-tolyl)-1,3,4-oxadiazol-2-amine to form 4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide.

科学的研究の応用

4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide has been the subject of extensive scientific research due to its potential therapeutic applications. One of the most promising applications of 4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide is its use as a potential treatment for cancer. Studies have shown that 4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, 4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

特性

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4S/c1-4-6-15-26(5-2)31(28,29)19-13-11-17(12-14-19)20(27)23-22-25-24-21(30-22)18-9-7-16(3)8-10-18/h7-14H,4-6,15H2,1-3H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLHYHNJJBYEHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。